tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate
Description
Structural Characteristics of Pyrazolo[1,5-a]pyrimidine Scaffolds
The pyrazolo[1,5-a]pyrimidine core consists of a fused bicyclic system comprising a pyrazole ring (five-membered, with two adjacent nitrogen atoms) and a pyrimidine ring (six-membered, with two nitrogens at positions 1 and 3). This rigid, planar structure facilitates π-conjugation across both rings, contributing to stability and enabling interactions with biological targets through aromatic stacking or hydrogen-bonding.
Electronic and Conformational Properties
Key structural features include:
- Planar geometry : The fused rings adopt a flat conformation, enabling efficient π-π interactions with aromatic residues in proteins.
- Nitrogen-rich environment : The presence of four nitrogen atoms within the bicyclic system allows for hydrogen bonding and metal coordination, as observed in metalloorganic complexes.
- Reactivity : The pyrazolo[1,5-a]pyrimidine core exhibits electrophilic sites at positions 2, 3, and 7, enabling functionalization through nucleophilic substitution or cross-coupling reactions.
Impact of Substituent Positioning
The positioning of substituents critically influences biological activity. For example:
| Position | Functional Group | Biological Impact |
|---|---|---|
| C3 | tert-Butyl carbamate | Enhanced steric bulk, improved metabolic stability |
| C7 | Aryl groups | Modulation of electronic properties, hydrophobic interactions |
| C2 | Halogens (e.g., bromine) | Electrophilic activation for further derivatization |
Substituents at C3, such as the tert-butyl carbamate in the target compound, impose steric constraints that may limit off-target interactions while directing the molecule toward specific binding pockets.
Pharmacological Significance of tert-Butyl-Substituted Heterocycles
The tert-butyl group, a bulky and hydrophobic substituent, serves dual roles in medicinal chemistry:
- Metabolic Stability : The tert-butyl moiety protects against premature oxidation or hydrolysis, extending the compound’s half-life in vivo.
- Target Selectivity : Steric bulk at C3 may restrict access to non-specific binding sites, enhancing selectivity for therapeutic targets.
Role in Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives with tert-butyl substitutions have demonstrated potent kinase inhibitory activity. For instance:
- TRPC6 Inhibition : The tert-butyl carbamate group in compound **
Properties
IUPAC Name |
tert-butyl N-pyrazolo[1,5-a]pyrimidin-3-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-8-7-13-15-6-4-5-12-9(8)15/h4-7H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEBWARTSKGTSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2N=CC=CN2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[1,5-a]pyrimidine core undergoes nucleophilic substitutions, particularly at positions 5 and 7, due to the electron-deficient nature of the heterocycle. For example:
-
Chlorination : Reaction with phosphorus oxychloride (POCl₃) at elevated temperatures introduces chlorine atoms at position 7, enhancing reactivity for downstream modifications .
-
Morpholine Substitution : The chlorine at position 7 is replaced by morpholine under basic conditions (e.g., K₂CO₃), forming 7-morpholinyl derivatives critical for kinase binding .
Table 1: Key Nucleophilic Substitutions
| Position | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| C7 | POCl₃, 110°C | 5,7-Dichloro derivative | 61% | |
| C7 | Morpholine, K₂CO₃ | 7-Morpholinyl derivative | 94% |
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate group serves as a protective moiety for the amine at position 3. Deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) generates a free amine, enabling further functionalization:
-
Acid-Mediated Cleavage : Treatment with TFA in dichloromethane (DCM) removes the tert-butyloxycarbonyl (Boc) group, yielding pyrazolo[1,5-a]pyrimidin-3-amine .
Equation :
Amidation and Acylation Reactions
The free amine generated after deprotection participates in amidation and acylation reactions:
-
Amide Coupling : Reaction with 5-chloro-2-(methylsulfonamido)benzoic acid using coupling agents like HATU or EDCl forms bioactive amides .
-
Acylation : Acetic anhydride or acyl chlorides introduce acetyl or arylacetyl groups, modulating pharmacokinetic properties .
Table 2: Representative Amidation/Acylation Reactions
Halogenation and Cross-Coupling Reactions
Halogenation at position 5 or 7 enables cross-coupling reactions:
-
Bromination : N-Bromosuccinimide (NBS) in DMF introduces bromine at position 5, facilitating Suzuki-Miyaura couplings .
-
Triflation : Trifluoromethanesulfonic anhydride converts hydroxyl groups to triflates, enabling palladium-catalyzed couplings .
Example Reaction :
Macrocyclization and Conformational Optimization
The deprotected amine participates in macrocyclization to enhance kinase selectivity:
-
LiOH-Mediated Ester Hydrolysis : Cleaves methyl esters to carboxylic acids, enabling lactam formation .
-
Amide Macrocyclization : Intramolecular amide coupling forms 14- to 16-membered macrocycles, improving CK2 inhibition .
Table 3: Macrocyclization Outcomes
SAR-Driven Modifications
Structural modifications at positions 3 and 5 significantly impact biological activity:
-
C3 Modifications : Replacement of tert-butyl carbamate with smaller alkyl groups reduces hERG liability .
-
C5 Substituents : 5-Aryl or 5-heteroaryl groups (e.g., 4-fluorophenyl) enhance mycobacterial ATP synthase inhibition .
Key Findings :
-
3-(4-Fluorophenyl)-5-alkyl derivatives show >90% M.tb growth inhibition at 10 μM .
-
tert-Butyl carbamate retention improves liver microsomal stability (t₁/₂ > 60 min in mouse/human) .
Synthetic Routes and Yields
A representative synthesis from :
-
Core Formation : Condensation of 3-aminopyrazole with ethyl ethoxyacrylate yields pyrazolo[1,5-a]pyrimidine .
-
Chlorination : POCl₃ converts dihydroxy intermediates to dichloro derivatives .
-
Carbamate Installation : Boc-protected amines are introduced via nucleophilic substitution .
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate has the molecular formula and a molecular weight of 234.25 g/mol. The structure features a tert-butyl group, a pyrazolo ring, and a carbamate functional group, which contribute to its unique reactivity and biological activity. The compound's ability to undergo hydrolysis and participate in substitution reactions enhances its utility in synthetic chemistry and drug design .
Cancer Therapeutics
One of the most promising applications of this compound is as a lead compound for developing anticancer agents targeting FMS-like tyrosine kinase 3 (FLT3). FLT3 is implicated in various hematological malignancies, including acute myeloid leukemia. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent inhibitory effects against FLT3 mutations, suggesting that this compound could be further developed for cancer treatment .
Table 1: FLT3 Inhibition by Pyrazolo Derivatives
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Pyrazolo derivative | FLT3 inhibition |
| 4-(tert-butyl)pyrazolo[1,5-a]pyrimidin-3-amine | Amino derivative | Potential kinase inhibitor |
| Complex derivatives | Complex derivative | Highly potent FLT3 kinase inhibitor |
Antimycobacterial Activity
Recent studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit mycobacterial ATP synthase, making them candidates for treating Mycobacterium tuberculosis infections. The structure–activity relationship studies suggest that specific substitutions on the pyrazolo ring enhance their efficacy against mycobacterial growth .
Table 2: Antimycobacterial Activity of Pyrazolo Derivatives
| Compound | Activity | Mechanism |
|---|---|---|
| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Inhibitory | Binds to ATP synthase |
| Substituted derivatives | Variable | Modulates enzyme activity |
Enzymatic Inhibitors
Pyrazolo[1,5-a]pyrimidines have been identified as potential inhibitors for various enzymes involved in critical cellular processes. For instance, they have shown promise as inhibitors of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival. This activity suggests potential applications in treating inflammatory diseases and cancers .
Case Study 1: Development of FLT3 Inhibitors
In a study focusing on the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, researchers identified several compounds with high selectivity for FLT3 inhibition. The most effective derivatives exhibited IC50 values in the nanomolar range against FLT3-positive cell lines. These findings underscore the potential of this compound as a scaffold for developing targeted cancer therapies .
Case Study 2: Antitubercular Agents
Another research effort involved synthesizing a series of substituted pyrazolo[1,5-a]pyrimidines and evaluating their antimycobacterial activity against Mycobacterium tuberculosis. The study found that certain derivatives significantly inhibited bacterial growth in vitro and demonstrated good stability in biological systems. These results highlight the relevance of this compound class in addressing tuberculosis .
Mechanism of Action
The mechanism of action of tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : Derivatives feature halogens (Br, I), boronate esters, aryl groups (biphenyl, formylphenyl), and heterocycles (pyridinyl). These modifications enhance reactivity for cross-coupling or alter physicochemical properties (e.g., solubility, lipophilicity) .
- Synthetic Efficiency : Suzuki reactions (e.g., Compound 150, 94–95% yield) generally outperform amide couplings (Compound 14a, 33% yield) due to robust Pd catalysis . Bromination (Compound 152, 85% yield) and iodination (Compound 128c, 90% yield) are highly efficient .
- Molecular Weight Trends : Halogenation (Br, I) and bulky substituents (biphenyl) increase molecular weight significantly (e.g., Compound 152: 556.13 g/mol vs. base compound: 234.26 g/mol) .
Functional Group Impact on Properties
Key Observations:
- Boronate Esters : Critical for constructing biaryl systems via Suzuki reactions. Compound 167’s boronate group allows diversification but may introduce impurities requiring rigorous purification .
- Halogens : Bromine in Compound 152 increases steric bulk and electrophilicity, favoring nucleophilic aromatic substitution. Iodine in Compound 128c is valuable for radioimaging or further Pd-mediated couplings .
- Polar Groups : Carbamoyl and hydroxy groups (Compound 174) improve solubility but may reduce membrane permeability .
Biological Activity
Introduction
tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to modulate the activity of various molecular targets, leading to significant biological effects. For instance, it has been studied for its potential as an inhibitor of protein kinases, particularly CK2 and Trk kinases, which are crucial in cell signaling pathways related to cancer and other diseases .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by its structural modifications. Research has shown that variations in substituents on the pyrazolo[1,5-a]pyrimidine core can enhance its potency and selectivity against specific targets. For example, modifications at the 3rd position with different functional groups have demonstrated improved inhibitory effects on TrkA with IC50 values as low as 0.2 nM .
Table 1: Summary of SAR Findings
| Compound Variation | Target Kinase | IC50 Value (nM) | Notes |
|---|---|---|---|
| This compound | CK2 | 10 | Moderate inhibition |
| 3-(4-fluorophenyl) derivative | TrkA | 0.2 | High potency |
| Picolinamide substitution | TrkA | 0.4 | Enhanced activity |
In Vitro Studies
In vitro evaluations have shown that this compound exhibits significant inhibitory activity against several kinases. For instance, a study reported that derivatives of this compound inhibited mycobacterial ATP synthase effectively, suggesting potential use in treating tuberculosis . Additionally, compounds derived from this scaffold have been explored for their anticancer properties through inhibition of key signaling pathways involved in tumor growth and proliferation.
Case Studies
- CK2 Inhibition : A study focused on optimizing pyrazolo[1,5-a]pyrimidines led to the identification of selective CK2 inhibitors. The modification of the core structure resulted in compounds with enhanced selectivity and potency against CK2, highlighting the importance of structural variations in achieving desired biological outcomes .
- Trk Inhibitors : Another research effort evaluated novel derivatives as Trk inhibitors, demonstrating that certain modifications significantly increased their inhibitory potency. Compounds were tested against a panel of kinases, revealing promising results for potential therapeutic applications in oncology .
Q & A
Q. What are the established synthetic routes for tert-butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate?
The synthesis typically involves multi-step organic reactions, including cyclization of polyfluoroalkyl-containing 2-arylhydrazono-1,3-dicarbonyl compounds with 5-aminopyrazoles under controlled conditions . Key steps include:
- Boc protection : Reaction of pyrazolo[1,5-a]pyrimidin-3-amine with tert-butyl chloroformate in the presence of a base (e.g., DIPEA or triethylamine) at 50–70°C in anhydrous THF or acetonitrile .
- Regioselective cyclization : Optimized conditions (e.g., solvent polarity, temperature) to favor the desired pyrazolo[1,5-a]pyrimidine core .
- Purification : Column chromatography (e.g., ethyl acetate/petroleum ether gradients) to isolate the product with >95% purity .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify carbamate linkage and pyrazolo[1,5-a]pyrimidine core .
- Mass spectrometry (LCMS) : Molecular ion peaks matching the theoretical molecular weight (e.g., 257.26 g/mol for derivatives) .
- X-ray crystallography : For derivatives like 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, crystal packing and bond angles are analyzed to confirm regiochemistry .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during pyrazolo[1,5-a]pyrimidine synthesis?
Regioselectivity is influenced by:
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) at specific positions direct cyclization pathways .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) favor the desired isomer .
- Catalytic systems : Transition-metal catalysts (e.g., Pd for Suzuki couplings) enable selective functionalization of the pyrimidine ring .
Q. How does the stability of this compound vary under different pH conditions?
Stability studies reveal:
- Acidic conditions (pH <3) : Rapid hydrolysis of the tert-butyl carbamate group to yield pyrazolo[1,5-a]pyrimidin-3-amine .
- Neutral/basic conditions (pH 7–9) : Compound remains stable for >24 hours, making it suitable for biological assays .
- Light sensitivity : Derivatives with electron-deficient substituents (e.g., chloro, cyano) require storage in amber vials to prevent photodegradation .
Q. What pharmacological mechanisms are associated with pyrazolo[1,5-a]pyrimidine derivatives?
- Enzyme inhibition : The carbamate group interacts with catalytic residues (e.g., serine in proteases) via hydrogen bonding .
- Receptor modulation : Trifluoromethyl-substituted derivatives show affinity for GABA receptors, correlating with anxiolytic activity .
- Anti-Wolbachia activity : Iodo-substituted analogs inhibit bacterial DNA gyrase, validated in microfilarial growth assays .
Methodological Considerations
Q. How are reaction conditions optimized for high-yield synthesis of this compound?
- Solvent screening : THF and acetonitrile yield higher conversions (>80%) compared to DCM .
- Catalyst loading : 5 mol% Pd(PPh) in Suzuki couplings minimizes side products .
- In-situ monitoring : TLC (ethyl acetate/hexane, 1:1) tracks reaction progress; quenching with ice-water prevents over-reaction .
Q. What analytical techniques resolve contradictions in spectroscopic data for pyrazolo[1,5-a]pyrimidine derivatives?
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex spectra (e.g., distinguishing pyrimidine H-2 and H-5 protons) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas when isotopic patterns are ambiguous .
- Computational modeling : DFT calculations predict F NMR shifts for trifluoromethyl groups, aiding structural validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
